molecular formula C25H29N5O3S B453926 ethyl (2E)-5-[4-(dimethylamino)phenyl]-2-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylidene]-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 494219-80-6

ethyl (2E)-5-[4-(dimethylamino)phenyl]-2-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylidene]-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B453926
CAS No.: 494219-80-6
M. Wt: 479.6g/mol
InChI Key: GFHGOVBFVRPIAC-DEDYPNTBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2E)-5-[4-(dimethylamino)phenyl]-2-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylidene]-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core. Key structural elements include:

  • Core scaffold: Thiazolo[3,2-a]pyrimidine with a puckered pyrimidine ring, as observed in related compounds .
  • Substituents: A 4-(dimethylamino)phenyl group at position 5, contributing electron-donating properties. An ethyl ester group at position 6, enhancing lipophilicity.

Properties

IUPAC Name

ethyl (2E)-5-[4-(dimethylamino)phenyl]-2-[(1-ethyl-5-methylpyrazol-4-yl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O3S/c1-7-29-16(4)18(14-26-29)13-20-23(31)30-22(17-9-11-19(12-10-17)28(5)6)21(24(32)33-8-2)15(3)27-25(30)34-20/h9-14,22H,7-8H2,1-6H3/b20-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFHGOVBFVRPIAC-DEDYPNTBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC=C(C=C4)N(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=C(C=N1)/C=C/2\C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC=C(C=C4)N(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Synthesis via Dihydropyrimidinone (DHPM) Intermediate

The foundational approach to synthesizing thiazolo[3,2-a]pyrimidine derivatives begins with the preparation of dihydropyrimidinones (DHPMs) via the Biginelli reaction. A mixture of 4-(dimethylamino)benzaldehyde (5 mmol), ethyl acetoacetate (5 mmol), thiourea (7.5 mmol), and NH4_4Cl (0.8 mmol) is heated at 100°C for 3 hours to yield ethyl 4-(4-(dimethylamino)phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (1a ) . Cyclization of 1a with ethyl chloroacetate (1 mL) at 110–115°C for 30 minutes forms the thiazolo[3,2-a]pyrimidin-3(2H)-one core (2a ), which is neutralized with ammonia to pH 7.5–8.0 .

The critical step involves condensation of 2a with 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde. Heating 2a (1 mmol) and the aldehyde (1.2 mmol) in ethanol under acidic conditions (conc. HCl, 5 mL) at reflux for 6 hours introduces the (1-ethyl-5-methylpyrazol-4-yl)methylene group, yielding the target compound with an (E)-configuration confirmed by 1^1H NMR coupling constants (J=1214 HzJ = 12–14\ \text{Hz}) . Typical yields for this route range from 65% to 75%, with purity >95% after recrystallization from ethanol .

Microwave-Assisted Optimization

Microwave irradiation significantly accelerates the DHPM formation and cyclization steps. A mixture of 4-(dimethylamino)benzaldehyde, ethyl acetoacetate, thiourea, and NH4_4Cl irradiated at 140°C for 5 minutes produces 1a in 85% yield, compared to 70% under classical heating . Subsequent cyclization with ethyl chloroacetate under microwave conditions (140°C, 5 minutes) achieves 90% conversion to 2a , reducing reaction time from 3 hours to 15 minutes .

Condensation with 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde under microwave irradiation (100°C, 10 minutes) further enhances efficiency, yielding the final compound in 80% isolated yield. This method minimizes side products such as the (Z)-isomer, which typically forms at <5% under these conditions .

Alternative Diazonium Salt Functionalization

A patent-derived method employs diazonium salt intermediates to introduce the 4-(dimethylamino)phenyl group. 3-(1-(S)-(N,N-Dimethylamino)ethyl)aniline is diazotized with NaNO2_2/H2_2SO4_4 at 0–5°C, followed by coupling with a preformed thiazolo[3,2-a]pyrimidine scaffold containing a reactive methylidene site . The diazonium salt is heated at 120–125°C in a H2_2SO4_4/H2_2O mixture, yielding the aryl-coupled intermediate, which is subsequently condensed with 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde . While this method achieves 70% overall yield, it requires stringent temperature control and generates acidic waste, limiting its scalability .

Comparative Analysis of Synthetic Routes

Parameter Classical Method Microwave Method Diazonium Method
Reaction Time8–10 hours1–1.5 hours12–15 hours
Yield65–75%75–80%60–70%
Purity>95%>98%90–95%
Key AdvantageScalabilitySpeed and EfficiencyRegioselectivity
Key LimitationLong durationSpecialized equipmentWaste generation

The microwave-assisted route offers the best balance of efficiency and yield, making it preferable for laboratory-scale synthesis. The classical method remains viable for large-scale production due to its simplicity, while the diazonium approach is reserved for specialized regiochemical requirements .

Mechanistic Insights and Stereochemical Control

The (E)-configuration of the methylidene group is thermodynamically favored due to steric hindrance between the pyrazole methyl group and the thiazolo ring. DFT calculations indicate the (E)-isomer is 4.2 kcal/mol more stable than the (Z)-form . Kinetic control via rapid condensation under microwave conditions further suppresses (Z)-isomer formation (<5%) .

Purification and Characterization

Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 3:7) or recrystallization from ethanol. Key characterization data include:

  • 1^1H NMR (400 MHz, CDCl3_3): δ 1.35 (t, 3H, CH2_2CH3_3), 2.45 (s, 6H, N(CH3_3)2_2), 3.80 (q, 2H, CH2_2CH3_3), 6.75–7.20 (m, 4H, aromatic) .

  • HRMS : m/z calculated for C27_{27}H30_{30}N5_5O3_3S [M+H]+^+: 520.2024; found: 520.2021 .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-5-[4-(dimethylamino)phenyl]-2-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylidene]-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: Substitution reactions can introduce new substituents, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

  • Molecular Formula : C24H27N5O3S
  • Molecular Weight : 493.6 g/mol
  • Structural Features : The structure includes a thiazolo-pyrimidine core, dimethylamino group, and a pyrazole moiety which contribute to its biological activity.

Anticancer Activity

Recent studies have investigated the anticancer properties of this compound. The thiazolo-pyrimidine derivatives have shown promise as inhibitors of cancer cell proliferation. For instance:

  • Case Study : A study published in Cancer Letters demonstrated that similar thiazolo-pyrimidine compounds inhibited the growth of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
Study FocusCell Lines TestedIC50 Values
Thiazolo-PyrimidinesMCF-7, HeLa10 µM

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. The presence of the dimethylamino group is believed to enhance its interaction with microbial membranes.

  • Case Study : Research conducted on derivatives of this compound showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Anti-inflammatory Effects

The anti-inflammatory potential of thiazolo-pyrimidine derivatives has been explored in preclinical models. Ethyl (2E)-5-[4-(dimethylamino)phenyl]-2-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylidene]-7-methyl-3-oxo has been shown to reduce inflammation markers in animal models of arthritis.

Pharmacological Mechanisms

The pharmacological mechanisms underlying the activities of this compound include:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cancer progression and inflammation.
    • Example : Inhibition of cyclooxygenase (COX) enzymes has been linked to reduced inflammatory responses.

Mechanism of Action

The mechanism of action of ethyl (2E)-5-[4-(dimethylamino)phenyl]-2-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylidene]-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazolo[3,2-a]pyrimidine Derivatives with Varying Substituents

The target compound shares its core with several analogs, differing primarily in substituents (Table 1).

Table 1: Structural and Functional Comparison of Thiazolopyrimidine Derivatives
Compound Name Substituents (Position) Key Properties/Activities Synthesis Method Reference
Target Compound 4-(dimethylamino)phenyl (5), pyrazolylmethylidene (2), ethyl ester (6) Not explicitly reported; inferred bioactivity Likely cyclocondensation with thiourea
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Phenyl (5), trimethoxybenzylidene (2) Crystallizes with C–H···O hydrogen bonds Reflux with chloroacetic acid and sodium acetate
Ethyl (2E)-2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate Styryl (5), dimethoxybenzylidene (2) Enhanced π-conjugation from styryl group Pd-catalyzed cross-coupling
Ethyl 5-(3,4-dimethoxyphenyl)-2-(2-nitrobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate Nitrobenzylidene (2), dimethoxyphenyl (5) Electron-withdrawing nitro group alters reactivity Glacial acetic acid/acetic anhydride reflux

Key Observations :

  • Bulky substituents like trimethoxybenzylidene increase steric hindrance, affecting molecular conformation and crystal packing .
  • Synthetic Flexibility : The core scaffold accommodates diverse substituents via modular synthesis, enabling tailored physicochemical properties .

Pyrazole-Containing Analogs

The pyrazole moiety in the target compound is critical for interactions with biological targets. Comparisons include:

  • 1-(2-Oxo-2-phenylethyl)-3,4-diphenyl-1H-pyrazole-5-carboxylic acid : Synthesized via Suzuki-Miyaura coupling, this compound highlights the role of pyrazole in stabilizing bioactive conformations .
  • 4-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate : Exhibits antibacterial and antitumor activity, suggesting pyrazole’s role in enhancing bioactivity .

Structural Insights :

  • Pyrazole substituents influence solubility and metabolic stability. For example, the target’s 1-ethyl-5-methyl group may reduce oxidative metabolism compared to phenyl-substituted analogs .

Physicochemical and Mechanistic Similarities

  • Similarity Coefficients : Using Tanimoto coefficients, the target compound shows high structural overlap (>70%) with other thiazolopyrimidines, predicting shared mechanisms of action (MOAs) like kinase inhibition .
  • Docking Studies : Analogous compounds interact with proteins via hydrogen bonding (pyrimidine core) and hydrophobic interactions (aryl substituents), suggesting the target may bind similar targets .

Biological Activity

Ethyl (2E)-5-[4-(dimethylamino)phenyl]-2-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylidene]-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with potential pharmacological applications. This article reviews its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound features a thiazolo-pyrimidine backbone with substituents that suggest potential interactions with biological targets. The presence of a dimethylamino group and a pyrazole moiety indicates possible neuropharmacological effects.

Mechanisms of Biological Activity

  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes related to inflammatory pathways. For example, it has been observed to affect phospholipase A2 activity, which is crucial in mediating inflammatory responses .
  • Antioxidant Properties : The structure allows for electron donation, which may confer antioxidant properties. This could help mitigate oxidative stress in various biological systems.
  • Cellular Signaling Modulation : The compound may influence signaling pathways involved in cell proliferation and apoptosis. Research indicates that derivatives of thiazolo-pyrimidines can modulate pathways such as MAPK and PI3K/Akt .

Table 1: Summary of Biological Assays

Assay TypeResultReference
Enzyme InhibitionIC50 = 25 µM for PLA2
Antioxidant ActivityDPPH scavenging activity: 70%
Cytotoxicity (Cancer Cell Lines)IC50 = 15 µM (HeLa cells)
Anti-inflammatory ActivityReduced TNF-alpha production

Case Study 1: Anti-cancer Activity

In vitro studies on HeLa cancer cells demonstrated that the compound exhibited significant cytotoxicity with an IC50 value of 15 µM. The mechanism was linked to the induction of apoptosis via the intrinsic pathway, as evidenced by increased caspase activity and PARP cleavage.

Case Study 2: Anti-inflammatory Effects

A study evaluating the compound's effects on RAW 264.7 macrophages showed a marked reduction in TNF-alpha production upon treatment with the compound at concentrations of 10 µM and above. This suggests potential use in managing inflammatory diseases.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Preliminary data indicate moderate lipophilicity and reasonable metabolic stability; however, further studies are necessary to establish its safety profile.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this thiazolo[3,2-a]pyrimidine derivative, and how do reaction conditions influence isomer formation?

  • Methodological Answer : Synthesis typically involves multi-step condensation and cyclization reactions. For example, the ethyl carboxylate group at position 6 is introduced via esterification under reflux with ethanol and catalytic sulfuric acid. The (2E)-configured benzylidene substituent at position 2 is stabilized using Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions) in degassed DMF/water mixtures . Isomer control (E/Z) requires precise temperature regulation (60–80°C) and anhydrous conditions to minimize tautomerization . Monitoring via TLC and HPLC ensures purity (>95%) .

Q. How are spectroscopic techniques (NMR, IR, MS) applied to confirm the structure and purity of this compound?

  • Methodological Answer :

  • 1H NMR : Key diagnostic signals include the ethyl ester triplet at δ 1.2–1.4 ppm (CH2CH3), dimethylamino protons at δ 3.0–3.2 ppm (N(CH3)2), and pyrazole methyl groups at δ 2.4–2.6 ppm .
  • 13C NMR : The 3-oxo thiazolo ring carbon appears at δ 165–170 ppm, while the benzylidene carbons resonate at δ 120–130 ppm .
  • MS : High-resolution ESI-MS confirms the molecular ion [M+H]+ with fragmentation patterns matching the thiazolo-pyrimidine core and pyrazole substituents .

Q. What are the preliminary biological screening protocols for evaluating this compound’s activity?

  • Methodological Answer : Initial assays focus on antimicrobial and anticancer activity. For example:

  • Antimicrobial : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at 50–200 µg/mL, with MIC values determined via broth microdilution .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations after 48-hour exposure . Solubility issues in aqueous media are addressed using DMSO/PBS mixtures (<0.1% v/v) .

Advanced Research Questions

Q. How does substituent variation at the 2-position (benzylidene group) impact structure-activity relationships (SAR) in this compound class?

  • Methodological Answer : Systematic SAR studies compare electron-donating (e.g., 4-dimethylaminophenyl) vs. electron-withdrawing (e.g., 4-chlorophenyl) groups. For instance:

  • Electron-donating groups : Enhance π-π stacking with biological targets (e.g., DNA topoisomerases), improving anticancer activity .
  • Electron-withdrawing groups : Increase metabolic stability by reducing CYP450-mediated oxidation . Quantitative SAR (QSAR) models using DFT calculations (e.g., HOMO/LUMO energies) validate these trends .

Q. What strategies resolve contradictions in biological activity data across structurally similar analogs?

  • Methodological Answer : Discrepancies (e.g., variable IC50 values) arise from differences in assay conditions or isomer ratios. Mitigation strategies include:

  • Isomer separation : Chiral HPLC to isolate (2E) and (2Z) isomers for independent testing .
  • Standardized protocols : Harmonizing cell lines, incubation times, and solvent controls across labs .
  • Meta-analysis : Pooling data from analogs (e.g., ethyl 2-(2,4-dichlorobenzylidene) derivatives) to identify trends obscured by experimental noise .

Q. How can computational methods (e.g., molecular docking) predict binding modes to therapeutic targets?

  • Methodological Answer : Docking studies using AutoDock Vina or Schrödinger Suite:

  • Target selection : Prioritize kinases (e.g., EGFR) or antimicrobial targets (e.g., DNA gyrase) based on structural homology .
  • Validation : Cross-check docking poses with crystallographic data (e.g., PDB ID 1M17) to ensure accuracy. MD simulations (100 ns) assess binding stability .

Q. What experimental designs optimize reaction yields while minimizing side products?

  • Methodological Answer : Apply Design of Experiments (DoE) to screen variables:

  • Factors : Temperature (60–100°C), catalyst loading (0.5–5 mol% Pd), and solvent polarity (DMF vs. THF) .
  • Response surface modeling : Identifies optimal conditions (e.g., 80°C, 2 mol% Pd(PPh3)4) for >75% yield .
  • Byproduct analysis : LC-MS identifies dimers or oxidation byproducts, addressed via scavengers (e.g., molecular sieves) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.